molecular formula C19H21ClN4O4 B3847409 N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride

N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride

Cat. No.: B3847409
M. Wt: 404.8 g/mol
InChI Key: FQGJHCUFVDJHID-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride is a complex organic compound that features a piperazine ring substituted with a phenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction reactions to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted phenyl derivatives.

    Hydrolysis: Formation of amines and acetic acid.

Scientific Research Applications

N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride is unique due to the presence of both a nitro group and a piperazine ring, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[2-nitro-4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4.ClH/c1-14(24)20-17-8-7-15(13-18(17)23(26)27)19(25)22-11-9-21(10-12-22)16-5-3-2-4-6-16;/h2-8,13H,9-12H2,1H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGJHCUFVDJHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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